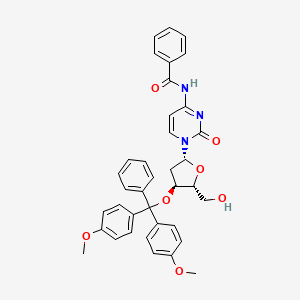

N4-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine

Description

N4-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine is a protected nucleoside derivative critical for oligonucleotide synthesis. Its structure features:

- N4-Benzoyl protection: Shields the exocyclic amine of cytosine, preventing undesired side reactions during solid-phase synthesis .

- 3'-O-(4,4'-Dimethoxytrityl) (DMT) group: Protects the 3'-hydroxyl, enabling controlled elongation of oligonucleotide chains. Notably, DMT is more commonly used at the 5'-position; its presence at 3' suggests specialized applications .

- Molecular data: Reported synthesis yields 74.7% with purity confirmed via TLC, ¹H NMR, and HRMS .

Properties

IUPAC Name |

N-[1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H35N3O7/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)47-31-23-34(46-32(31)24-41)40-22-21-33(39-36(40)43)38-35(42)25-9-5-3-6-10-25/h3-22,31-32,34,41H,23-24H2,1-2H3,(H,38,39,42,43)/t31-,32+,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIHHTLJYOOJIY-VOTWKOMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC4CC(OC4CO)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O[C@H]4C[C@@H](O[C@@H]4CO)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H35N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401165128 | |

| Record name | N-Benzoyl-3′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401165128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140712-80-7 | |

| Record name | N-Benzoyl-3′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxycytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140712-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-3′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401165128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Dimethoxytrityl (DMT) Protection at the 3'-Hydroxyl Position

The 3'-hydroxyl group is protected using 4,4'-dimethoxytrityl chloride (DMT-Cl) under anhydrous conditions. This step is critical to ensure regioselectivity and high yield:

-

Drying Protocol : The nucleoside is azeotropically dried via co-evaporation with anhydrous toluene (3 × 10 mL) to eliminate residual moisture.

-

Reaction Setup : The dried nucleoside is dissolved in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere. A molar excess of DMT-Cl (1.2–1.5 eq) is added alongside a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.5–3.0 eq).

-

Reaction Conditions : The mixture is stirred at room temperature for 6–12 hours, monitored by thin-layer chromatography (TLC) for complete consumption of the starting material.

Key Consideration : The choice of solvent and base minimizes side reactions, such as tritylation at unintended positions.

N4-Benzoylation of the Cytidine Base

Following DMT protection, the exocyclic amine group at the N4 position is benzoylated to enhance stability during oligonucleotide synthesis:

-

Reagent Selection : Benzoyl chloride (Bz-Cl) or benzoic anhydride is employed as the acylating agent. Pyridine serves as both the solvent and base, neutralizing HCl generated during the reaction.

-

Reaction Protocol : The DMT-protected intermediate is dissolved in anhydrous pyridine, and Bz-Cl (1.5 eq) is added dropwise at 0°C. The reaction proceeds for 4–6 hours at room temperature.

-

Workup : Excess reagents are quenched with ice-cold water, and the product is extracted with CH₂Cl₂, washed with saturated NaHCO₃, and dried over Na₂SO₄.

Yield Optimization : Multi-step benzoylation (e.g., repeating the acylation step) improves conversion rates to >95%.

Stepwise Synthesis and Intermediate Characterization

The synthetic pathway involves discrete intermediates, each requiring rigorous purification and characterization.

Synthesis of 3'-O-DMT-2'-Deoxycytidine

Intermediate Purity : Column chromatography (silica gel, gradient elution with 0–5% MeOH in CH₂Cl₂) achieves >98% purity.

N4-Benzoylation of 3'-O-DMT-2'-Deoxycytidine

Analytical Validation :

-

¹H NMR (CDCl₃): δ 8.15 (s, 1H, H-6), 7.80–7.20 (m, 15H, DMT and Bz aromatic).

-

HPLC : Retention time = 12.3 min (C18 column, 70% MeCN in H₂O).

Purification and Quality Control

Chromatographic Purification

Crude products are purified via flash chromatography using silica gel (230–400 mesh). Elution with a gradient of methanol (0.5–2.0%) in dichloromethane separates the target compound from unreacted starting materials and byproducts.

Critical Note : The DMT group’s lipophilic nature necessitates careful solvent selection to prevent premature detritylation.

Crystallization Techniques

Recrystallization from ethanol/water (7:3 v/v) yields crystalline N4-Benzoyl-3'-O-DMT-2'-deoxycytidine with >99% purity (HPLC).

Reaction Optimization and Scalability

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate phosphorylation and protection steps:

Industrial-Scale Production

Large-scale synthesis (≥100 g) utilizes automated synthesizers and in-line HPLC monitoring to ensure batch consistency. Key parameters include:

-

Temperature Control : ±1°C tolerance to prevent thermal degradation.

-

Reagent Stoichiometry : Precision dosing pumps maintain molar ratios within 1% error.

Analytical Characterization

Spectroscopic Methods

Purity Assessment

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group.

Reduction: Reduction reactions can target the benzoyl group, converting it back to the amine.

Substitution: The DMT group can be removed under acidic conditions, allowing for further functionalization of the nucleoside.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Acidic conditions, such as treatment with trichloroacetic acid, are used to remove the DMT group.

Major Products Formed

Oxidation: Products include oxidized derivatives of the benzoyl group.

Reduction: Products include the deprotected amine form of the nucleoside.

Substitution: Removal of the DMT group yields the free hydroxyl form of the nucleoside.

Scientific Research Applications

N4-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine is widely used in:

Oligonucleotide Synthesis: It serves as a building block in the synthesis of DNA and RNA oligonucleotides.

Genetic Research: Used in the study of gene expression and regulation.

Molecular Biology: Essential in techniques such as PCR, sequencing, and hybridization.

Medicinal Chemistry: Investigated for its potential in developing therapeutic nucleotides and antisense oligonucleotides.

Mechanism of Action

The compound exerts its effects primarily through its incorporation into oligonucleotides. The DMT group protects the 3’-hydroxyl group during synthesis, preventing unwanted side reactions. The benzoyl group at the N4 position enhances the stability of the nucleoside, making it more resistant to enzymatic degradation. Once incorporated into an oligonucleotide, the protective groups can be removed, allowing the nucleoside to participate in base pairing and other interactions essential for its biological function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Protection Group Variations

N4-Benzoyl vs. N4-Acetyl Derivatives

- N4-Acetyl-5'-O-DMT-2'-deoxycytidine (CAS 100898-63-3):

N4-Phthaloyl-5'-O-DMT-2'-deoxycytidine

- Synthesis involves phthaloyl chloride in THF, differing from benzoylation protocols .

Positional Isomerism and Protecting Group Placement

5'-O-DMT vs. 3'-O-DMT

- 5'-O-DMT analogs (e.g., N4-Benzoyl-5'-O-DMT-2'-deoxycytidine):

- 3'-O-DMT in Target Compound :

Sugar Modifications

2',2'-Difluoro Derivative

- N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine (CAS 142808-43-3):

3'-O-Propargyl-5-Methyl Derivative

Solubility and Reactivity

- Solvent Compatibility: Target compound synthesized in ethyl acetate via Mitsunobu reaction, contrasting with thymidine analogs using dichloromethane . TBDMS-protected analogs (e.g., 2'-O-TBDMS derivatives) exhibit lower yields (24–46%) due to steric challenges .

- Residual Solvents: Ethyl acetate and CH₂Cl₂ traces (<0.1%) noted in some analogs, requiring rigorous purification for pharmaceutical use .

Key Data Table: Comparative Properties

Biological Activity

N4-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine, also known as DMT-dC(Bz), is a modified nucleoside with significant potential in medicinal chemistry, particularly in anti-viral and anti-cancer applications. This compound is characterized by its unique structural features, which enhance its biological activity and therapeutic potential.

- Molecular Formula: C37H35N3O7

- Molecular Weight: 633.69 g/mol

- CAS Number: 140712-80-7

The presence of the benzoyl and dimethoxytrityl groups contributes to its stability and solubility, making it suitable for various biological applications.

N4-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine exhibits its biological activity primarily through:

- Intercalation with DNA: The compound can intercalate into DNA strands, which may disrupt normal cellular processes and induce apoptosis in cancer cells.

- Inhibition of Viral Replication: Studies indicate that similar nucleoside analogs can inhibit viral polymerases, thereby blocking viral replication.

Antiviral Activity

Research has demonstrated that N4-benzoyl derivatives can inhibit the replication of various viruses. For example, studies on related compounds have shown effective inhibition against:

- HIV

- HCV (Hepatitis C Virus)

The mechanism involves competitive inhibition of viral polymerases, leading to reduced viral load in infected cells.

Anticancer Activity

The anticancer properties of N4-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine have been explored in several studies:

-

Cell Line Studies:

- In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including:

- HeLa (cervical cancer)

- A549 (lung cancer)

- MCF-7 (breast cancer)

- In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including:

-

Mechanistic Insights:

- The compound induces apoptosis through the activation of caspase pathways and the upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins.

Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of related benzoylated nucleosides against HCV. The results indicated that these compounds could reduce viral RNA levels significantly in infected hepatocytes.

Study 2: Cancer Cell Cytotoxicity

In a study reported in Cancer Research, researchers investigated the cytotoxic effects of N4-benzoyl derivatives on breast cancer cells. The findings revealed that treatment with DMT-dC(Bz) led to a dose-dependent decrease in cell viability and increased apoptosis markers.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C37H35N3O7 |

| Molecular Weight | 633.69 g/mol |

| CAS Number | 140712-80-7 |

| IC50 (HeLa Cells) | ~25 µM |

| IC50 (A549 Cells) | ~30 µM |

| IC50 (MCF-7 Cells) | ~40 µM |

Q & A

Q. How is N4-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine synthesized using phosphoramidite chemistry?

The synthesis involves sequential protection of functional groups. First, the 5'-hydroxyl group is protected with a 4,4'-dimethoxytrityl (DMT) group via reaction with DMT chloride in pyridine. The 3'-hydroxyl is then protected with a tert-butyldimethylsilyl (TBDMS) group using tert-butyldimethylsilyl chloride and imidazole in DMF. Finally, the phosphoramidite moiety is introduced at the 3'-position using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of 1-methylimidazole and diisopropylethylamine. Purification is achieved via silica gel chromatography, yielding the final product in >90% purity .

Q. What analytical techniques confirm the purity and structure of this compound?

Structural confirmation relies on - and -NMR spectroscopy to verify protective group integration and sugar conformation. High-resolution ESI-MS is used to validate molecular weight. Purity is assessed via reverse-phase HPLC with UV detection at 260 nm, ensuring <5% impurities. Thin-layer chromatography (TLC) with fluorescent indicators monitors reaction progress .

Q. What is the role of the 4,4'-dimethoxytrityl (DMT) group in oligonucleotide synthesis?

The DMT group protects the 5'-hydroxyl during solid-phase synthesis, preventing unwanted side reactions. Its removal under mild acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane) allows iterative coupling. The bright orange trityl cation released during deprotection is quantified via UV spectrophotometry (498 nm) to measure coupling efficiency (>98% desired) .

Q. How is the compound purified after synthesis?

Post-synthesis, the crude product is dissolved in ethyl acetate and washed with saturated sodium bicarbonate to remove acidic byproducts. Organic phases are dried over sodium sulfate, concentrated, and purified via silica gel chromatography using a gradient of methanol (0–5%) in dichloromethane. Final polishing uses preparative HPLC with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency during solid-phase oligonucleotide synthesis?

Coupling efficiency (>99%) is achieved by activating the phosphoramidite with 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (0.3 M in acetonitrile). Strict anhydrous conditions (molecular sieves, <10 ppm HO) and extended coupling times (180 seconds) enhance nucleophilic displacement. Real-time trityl monitoring identifies inefficient couplings, prompting recoupling with fresh reagents .

Q. What strategies mitigate depurination during acid-labile group removal?

Depurination is minimized by using dichloroacetic acid (3% v/v in dichloromethane) for DMT removal instead of trichloroacetic acid. Exposure time is limited to 30 seconds, and reactions are performed at 0–4°C. Post-deprotection, immediate neutralization with pyridine or 2,6-lutidine stabilizes the glycosidic bond .

Q. How does the N4-benzoyl group influence stability and reactivity in oligonucleotide applications?

The benzoyl group protects the exocyclic amine of cytosine during synthesis, preventing side reactions during phosphoramidite activation. It enhances lipophilicity, improving solubility in organic solvents like acetonitrile. Post-synthesis, it is removed via concentrated ammonium hydroxide (55°C, 6 hours) without strand cleavage .

Q. What are the mechanistic insights into its DNA replication inhibition in cancer cells?

The compound incorporates into DNA during replication, causing steric hindrance due to the bulky DMT and benzoyl groups. This disrupts polymerase processivity, leading to replication fork stalling and activation of apoptosis via p53-dependent pathways. In vitro studies show IC values of 2–5 µM in HeLa and MCF-7 cell lines .

Q. How can hygroscopic tendencies of intermediates be managed during synthesis?

Hygroscopic phosphoramidite intermediates are stored under argon with 3Å molecular sieves. Reactions are conducted in anhydrous solvents (e.g., dichloromethane, acetonitrile) dried over activated alumina. Transfer operations use gloveboxes with <1% relative humidity .

Q. What is the impact of silyl protecting groups on synthesis scalability?

The tert-butyldimethylsilyl (TBDMS) group at the 3'-position provides steric protection while allowing selective deprotection under mild fluoride conditions (e.g., triethylamine trihydrofluoride). However, TBDMS increases molecular weight, complicating mass spectrometry analysis. Alternatives like acetyl groups reduce hydrophobicity but require harsher deprotection (e.g., ammonia/methanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.